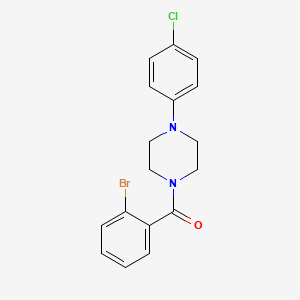

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone

Descripción

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is a piperazine-based methanone derivative characterized by a 2-bromophenyl group attached to a ketone moiety and a 4-chlorophenyl-substituted piperazine ring. Its molecular formula is C₁₇H₁₅BrClN₂O, with a molecular weight of 385.68 g/mol.

Propiedades

IUPAC Name |

(2-bromophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClN2O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPKPVMRLPQGIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dibromoethane, under reflux conditions.

Substitution Reactions: The piperazine ring is then substituted with 2-bromophenyl and 4-chlorophenyl groups through nucleophilic aromatic substitution reactions. This involves reacting the piperazine with 2-bromobenzoyl chloride and 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is extensively studied for its potential therapeutic applications:

- Antidepressant Activity : Research indicates that similar piperazine derivatives can inhibit serotonin transporters, leading to increased serotonin levels in the brain, which may alleviate symptoms of depression.

Pharmacology

The pharmacokinetic and pharmacodynamic properties of this compound are under investigation:

- Drug Development : It serves as a lead compound for developing new drugs targeting various diseases, particularly those affecting the central nervous system and cancers.

Biological Research

This compound is utilized as a tool in biological assays:

- Cellular Mechanisms : It helps elucidate cellular pathways and mechanisms of action related to drug efficacy and safety profiles.

Industrial Applications

In addition to its research applications, (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is used in:

- Synthesis of Advanced Materials : It serves as an intermediate in the production of other complex molecules and materials with specific properties.

Study on Antidepressant Effects

A study evaluated the effects of similar piperazine derivatives on serotonin transporters and found significant inhibition, correlating with increased serotonin levels in the brain. This suggests a potential application in treating depression through enhanced serotonergic activity.

Antimicrobial Efficacy

Research conducted on bacterial strains revealed that this compound exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. This positions it as a candidate for further development in antimicrobial therapies.

Mecanismo De Acción

The mechanism of action of (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Halogen-Substituted Piperazine Methanones

Halogen substitutions on the aryl rings significantly influence bioactivity and physicochemical properties. Below is a comparative analysis:

Table 1: Halogen-Substituted Analogs

| Compound Name | Substituents (R1, R2) | Molecular Weight (g/mol) | logP | Melting Point (°C) | Key Findings/Activity |

|---|---|---|---|---|---|

| Target Compound | 2-Br, 4-Cl | 385.68 | 3.36 | N/A | High binding to 5-HT₁A receptors (predicted) |

| (2-Bromophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | 2-Br, 4-F | 363.23 | 3.36 | N/A | Similar logP; enhanced metabolic stability due to F |

| (4-Bromophenyl)[4-(4-hydroxyphenyl)piperazin-1-yl]methanone (13) | 4-Br, 4-OH | 376.24 | 2.91 | 190–191 | Lower logP (higher polarity) due to -OH; anticancer activity (IC₅₀: 20 µM) |

| 4-(4-Chlorophenyl)piperazin-1-ylmethanone (12) | 3-Br, 4-Cl | 376.67 | 3.41 | 153–154 | Antipsychotic activity in rodent models |

Key Observations :

Piperazine Methanones with Heterocyclic Modifications

Structural analogs incorporating triazole or furan rings exhibit divergent pharmacological profiles:

Table 2: Heterocyclic Analogs

| Compound Name | Structure | Molecular Weight (g/mol) | Activity |

|---|---|---|---|

| Target Compound | Piperazine + aryl | 385.68 | CNS targeting (predicted) |

| 4-(2-Bromophenyl)-5-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione (27a) | Triazole-thione + piperazine | 578.45 | Anticonvulsant (ED₅₀: 15 mg/kg) |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan + piperazine | 285.31 | Antibacterial (MIC: 8 µg/mL) |

Key Observations :

- The triazole-thione derivative (27a) shows enhanced anticonvulsant activity due to sulfur’s electron-withdrawing effects, but higher molecular weight reduces bioavailability .

- The furan-containing analog exhibits antibacterial activity, highlighting the role of heterocycles in diversifying target pathways .

Pharmacological Activity Comparison

Anticancer and Antitubercular Analogs:

- Target Compound: No direct activity reported, but piperazine derivatives often modulate apoptosis pathways.

- 1-(4-Chlorophenyl)cyclopropylmethanone (3c): Displays dual anticancer (MDA-MB-435 IC₅₀: 40 µM) and antitubercular (MIC: 2 µg/mL) activity, attributed to the cyclopropyl group enhancing membrane permeability .

- (4-Bromophenyl)[4-(4-hydroxyphenyl)piperazin-1-yl]methanone (13): Anticancer activity linked to hydroxyl-mediated ROS generation .

Actividad Biológica

(2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone, also known as CAS No. 353788-48-4, is a complex organic compound featuring a piperazine ring. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancers. This article reviews its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is C17H16BrClN2O, with a molecular weight of 363.68 g/mol. The structure includes a piperazine moiety substituted with bromophenyl and chlorophenyl groups, which may influence its pharmacological properties.

Synthesis

The synthesis typically involves a multi-step process:

- Formation of the Piperazine Ring : Ethylenediamine reacts with a dihalide under reflux conditions.

- Substitution Reactions : The piperazine is reacted with 2-bromobenzoyl chloride and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

- Purification : Final products are purified via recrystallization or column chromatography.

Pharmacological Properties

Research indicates that (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone exhibits various biological activities:

- Antidepressant Activity : Studies have shown that derivatives of piperazine compounds can act on serotonin receptors, suggesting potential antidepressant effects .

- Antimicrobial Activity : Some derivatives have demonstrated significant activity against various bacterial strains, indicating potential as antibacterial agents .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound's affinity for neurotransmitter receptors, particularly serotonin and dopamine receptors, may underlie its antidepressant effects.

- Enzyme Inhibition : It has been observed to inhibit enzymes involved in cancer cell metabolism, which could contribute to its anticancer properties .

Case Studies

- Study on Antidepressant Effects : A study evaluated the effects of similar piperazine derivatives on serotonin transporters and found significant inhibition, correlating with increased serotonin levels in the brain .

- Antimicrobial Efficacy : Research conducted on bacterial strains revealed that (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Comparative Analysis

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| (2-Bromophenyl)(4-(4-chlorophenyl)piperazin-1-yl)methanone | Structure | Antidepressant, Antimicrobial, Anticancer | Promising therapeutic agent |

| (4-Chlorophenyl)(piperazin-1-yl)methanone | Similar structure without bromine | Limited activity reported | Less potent than brominated analog |

| (2-Fluorophenyl)(piperazin-1-yl)methanone | Fluorine substitution | Varies by substitution | Potential for different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.